N1,N2-Dimethyl-L-alaninamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N2-Dimethyl-L-alaninamide hydrochloride is a versatile small molecule scaffold with a molecular formula of C5H13ClN2O and a molecular weight of 152.62 g/mol . This compound is a clear, crystalline solid and is known for its high purity, making it a valuable asset for research and development endeavors .
Vorbereitungsmethoden
The synthesis of N1,N2-Dimethyl-L-alaninamide hydrochloride involves specific reaction conditions and routes. One common method includes the reaction of L-alanine with dimethylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required standards for various applications .
Analyse Chemischer Reaktionen
N1,N2-Dimethyl-L-alaninamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N1,N2-Dimethyl-L-alaninamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein modifications.
Industry: This compound is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of N1,N2-Dimethyl-L-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a useful tool in research and development .
Vergleich Mit ähnlichen Verbindungen
N1,N2-Dimethyl-L-alaninamide hydrochloride can be compared with other similar compounds, such as:
- N1,N1-Dimethyl-beta-alaninamide hydrochloride
- N1,N3-Dimethyl-beta-alaninamide hydrochloride
- N1-Phenyl-beta-alaninamide hydrochloride
These compounds share similar structural features but differ in their specific functional groups and chemical properties. This compound is unique due to its specific molecular configuration and the resulting chemical behavior .
Eigenschaften
Molekularformel |
C5H13ClN2O |
---|---|
Molekulargewicht |
152.62 g/mol |
IUPAC-Name |
N-methyl-2-(methylamino)propanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-4(6-2)5(8)7-3;/h4,6H,1-3H3,(H,7,8);1H |
InChI-Schlüssel |
RPZMDGWVFXYUAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.